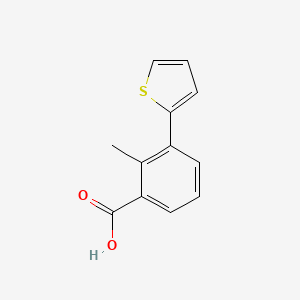

2-Methyl-3-(thiophen-2-YL)benzoic acid

Description

The exact mass of the compound this compound, 95% is 218.04015073 g/mol and the complexity rating of the compound is 242. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-thiophen-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-8-9(11-6-3-7-15-11)4-2-5-10(8)12(13)14/h2-7H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOAFJXPUUWYGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30531433 | |

| Record name | 2-Methyl-3-(thiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30531433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89929-87-3 | |

| Record name | 2-Methyl-3-(thiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30531433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodologies

Comprehensive Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inresearchgate.net For 2-Methyl-3-(thiophen-2-yl)benzoic acid, the primary disconnections involve the carbon-carbon bond linking the benzene (B151609) and thiophene (B33073) rings, and the carboxylic acid group.

The most logical disconnection is the C-C bond between the two aromatic rings. ias.ac.in This suggests a cross-coupling reaction as the key synthetic step. This leads to two primary precursor pairs:

A substituted benzoic acid (or its precursor) bearing a leaving group (like a halogen) at the 3-position and a thiophene species with a metallic or organometallic group (e.g., boronic acid).

A thiophene ring with a leaving group and a 2-methylphenyl component bearing the organometallic functionality.

A second disconnection targets the carboxylic acid group via a functional group interconversion (FGI). researchgate.net This suggests that the biaryl scaffold could be assembled first, followed by the introduction or modification of the carboxylic acid group. For instance, the carboxylic acid could be formed by oxidizing a methyl group or by carboxylating an organometallic intermediate.

Direct Synthetic Routes to the Core Structure

The formation of the central 3-aryl-2-methylbenzoic acid structure is paramount. This is primarily achieved through advanced coupling reactions, with subsequent functionalization to ensure the presence of the carboxylic acid.

Carboxylic Acid Functionalization and Modifications

While often a final step, strategies can be designed to introduce the carboxylic acid after the main scaffold is built. One potential route involves the oxidation of a precursor like 2-methyl-3-(thiophen-2-yl)toluene. However, controlling the regioselectivity of such an oxidation can be challenging. A more controlled method involves a directed ortho-metalation-carboxylation sequence on a suitable precursor, though this can be complex. The most common and reliable approach involves carrying the carboxyl group (or a protected version like an ester) through the synthetic sequence. chemicalbook.com

Advanced Aromatic Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone for synthesizing biaryl compounds like this compound. The Suzuki-Miyaura coupling is particularly favored due to its high functional group tolerance and the relatively low toxicity of its organoboron reagents. nih.govlibretexts.orgharvard.edu

The general scheme for a Suzuki coupling to form the target molecule involves reacting 3-halo-2-methylbenzoic acid with thiophene-2-boronic acid. libretexts.org The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organoboron species (activated by a base), and concluding with reductive elimination to yield the final product and regenerate the catalyst. libretexts.orgharvard.edu

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example Reagent/Condition | Purpose |

|---|---|---|

| Aryl Halide | 3-Bromo-2-methylbenzoic acid | Electrophilic coupling partner |

| Organoboron Reagent | Thiophene-2-boronic acid | Nucleophilic coupling partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates C-C bond formation |

| Ligand | Triphenylphosphine (B44618) (PPh₃) | Stabilizes and activates the catalyst |

| Base | Na₂CO₃, K₂CO₃ | Activates the boronic acid for transmetalation |

| Solvent | Toluene (B28343)/Water, Dioxane/Water | Biphasic system to dissolve reactants |

Stille coupling, which uses organotin reagents, is another viable but less common method due to the toxicity of the tin compounds. nih.gov

Synthesis of Key Precursors and Building Blocks

3-Bromo-2-methylbenzoic acid: This crucial precursor can be synthesized from various starting materials. One documented method involves the hydrolysis of its corresponding methyl ester, methyl 3-bromo-2-methylbenzoate, using a base like lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and water. chemicalbook.com Another approach starts from p-nitrotoluene, which is brominated to form 2-bromo-4-nitrotoluene. This intermediate then undergoes a complex sequence involving reaction with potassium cyanide followed by hydrolysis to yield 2-bromo-3-methylbenzoic acid, albeit in lower yields. orgsyn.org

Thiophene-2-boronic acid: This reagent is commercially available but can also be synthesized through several laboratory methods. organoborons.com A common approach involves the lithiation of thiophene with a strong base like n-butyllithium, followed by quenching the resulting organolithium species with a trialkyl borate (B1201080) (e.g., trimethyl borate) and subsequent acidic workup. acs.org

Derivatization and Functionalization Approaches

Once this compound is synthesized, its carboxylic acid group serves as a versatile handle for creating a wide array of derivatives, primarily through esterification and amide formation. These derivatives are often synthesized to explore their potential as inhibitors of biological targets like enzymes. nih.govmdpi.com

Esterification and Amide Formation Reactions

Esterification: The conversion of the carboxylic acid to an ester, such as a methyl or ethyl ester, is a fundamental transformation. This can be achieved through several methods:

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of an alcohol (e.g., methanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). tcu.eduusm.my The reaction is driven to completion by using a large excess of the alcohol or by removing the water formed. tcu.edu

Solid Acid Catalysts: More modern, "green" approaches utilize solid acid catalysts, such as zirconium/titanium oxides, which can be easily removed from the reaction mixture by filtration, simplifying purification. mdpi.com

N-bromosuccinimide (NBS) Catalysis: Mild conditions for esterification can be achieved using a catalytic amount of NBS, which activates the carboxylic acid for reaction with an alcohol. mdpi.com

Amide Formation: The synthesis of amides from this compound is critical for creating compounds with diverse biological activities. This typically requires activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. rsc.org

Coupling Reagents: A wide variety of coupling reagents are available, such as HATU, HOBt, and EDC, which react with the carboxylic acid to form a highly reactive intermediate that is then readily attacked by the amine.

Acid Chloride Formation: A two-step procedure involves first converting the carboxylic acid to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.com The resulting acid chloride is then treated with the desired amine, often in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the HCl byproduct. prepchem.comnih.gov

Direct Amidation: Some methods allow for the direct condensation of carboxylic acids and amines using catalysts like titanium(IV) chloride (TiCl₄) or zirconium(IV) chloride (ZrCl₄) at elevated temperatures. nih.govresearchgate.net

Table 2: Common Reagents for Derivatization

| Reaction Type | Reagent(s) | Key Features |

|---|---|---|

| Esterification | Methanol, H₂SO₄ | Classic Fischer conditions, requires excess alcohol. tcu.eduusm.my |

| Esterification | Alcohol, N-bromosuccinimide (cat.) | Mild conditions, catalytic activation. mdpi.com |

| Amide Formation | Thionyl chloride, then Amine/Pyridine | Two-step process via a reactive acid chloride intermediate. prepchem.com |

| Amide Formation | Amine, HATU/EDC/HOBt | One-pot reaction using standard peptide coupling agents. |

| Amide Formation | Amine, TiCl₄, Pyridine | Direct condensation at elevated temperatures. nih.gov |

Introduction of Heterocyclic Moieties

The construction of the this compound scaffold involves the formation of a carbon-carbon (C-C) bond between a substituted benzoic acid ring and a thiophene ring. The primary method for achieving this is through transition-metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and widely used methods for this purpose. nih.govtcichemicals.com This reaction typically involves the coupling of an organoboron compound (e.g., a thiophene boronic acid) with an organohalide (e.g., a substituted bromobenzoic acid) in the presence of a palladium catalyst and a base. nih.govmdpi.com The versatility of the Suzuki-Miyaura reaction is significant, as it tolerates a wide variety of functional groups, which is crucial when dealing with multifunctional molecules like the target compound. nih.govtcichemicals.com For instance, the synthesis of 2-(bromomethyl)-5-aryl-thiophenes has been successfully achieved by coupling various aryl boronic acids with 2-bromo-5-(bromomethyl)thiophene, demonstrating the viability of coupling thiophene halides with arylboronic acids. nih.gov

Another powerful strategy is the direct C-H arylation of thiophenes. This method avoids the pre-functionalization step of creating an organoboron compound, making it a more atom-economical approach. rsc.org In this reaction, a C-H bond on the thiophene ring is directly coupled with an aryl halide. Ligand-less palladium acetate (B1210297) (Pd(OAc)₂) has been shown to be a highly efficient catalyst for the direct 5-arylation of thiophene derivatives with aryl bromides. rsc.org A recent development also described a palladium-catalyzed 1,4-migration coupled with direct arylation to achieve functionalization at the β-position (C3) of the thiophene ring. researchgate.net

These cross-coupling strategies represent the state-of-the-art for introducing heterocyclic moieties like thiophene onto aromatic rings, providing reliable pathways to compounds such as this compound.

Stereoselective Synthesis Methodologies

While this compound itself is not chiral, the concept of stereoselectivity becomes highly relevant in the context of atropisomerism . Atropisomers are stereoisomers that arise from hindered rotation around a single bond. nih.gov In biaryl systems, if the substituents at the ortho positions of the interconnecting single bond are sufficiently bulky, free rotation can be restricted, leading to the existence of stable, non-interconverting enantiomers.

The substitution pattern of this compound, with a methyl group and a thiophene ring at adjacent positions (ortho to the biaryl axis), may create a significant enough rotational barrier to allow for the isolation of atropisomers. The synthesis of such axially chiral biaryls is a significant challenge and a key area of research in asymmetric synthesis. bohrium.combeilstein-journals.org

The most prominent method for achieving this is the asymmetric Suzuki-Miyaura cross-coupling reaction . beilstein-journals.orgresearchgate.net This is accomplished by employing a chiral catalyst, typically a palladium precursor combined with a chiral ligand. yau-awards.comnih.gov Chiral monophosphine ligands, in particular, have been developed that demonstrate high efficiency and enantioselectivity in the synthesis of a variety of chiral biaryl products under mild conditions. beilstein-journals.orgnih.govscilit.com The choice of ligand is critical, as it controls the spatial orientation of the coupling partners during the reductive elimination step, thereby favoring the formation of one enantiomer over the other. beilstein-journals.org

Biocatalysis also offers powerful methods for obtaining enantioenriched atropisomers, primarily through kinetic resolution (KR) or dynamic kinetic resolution (DKR) of racemic mixtures using enzymes like lipases. acs.org These strategies rely on the enzyme's ability to selectively react with one enantiomer of a racemic substrate.

Should the rotational barrier in this compound be sufficient for atropisomerism, these asymmetric catalytic approaches would be the primary methodologies for its stereoselective synthesis.

Catalytic Systems and Reaction Conditions in Synthesis

The success of synthesizing this compound, predominantly via the Suzuki-Miyaura cross-coupling, is highly dependent on the specific catalytic system and reaction conditions employed. A typical reaction involves coupling a thiophene derivative with a substituted benzoic acid derivative. For example, 2-iodotoluene (B57078) could be coupled with thiophene-3-boronic acid, or 3-bromotoluene-2-carboxylic acid could be coupled with thiophene-2-boronic acid.

Catalytic Systems:

Palladium Source: A variety of palladium sources are effective. Common choices include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and palladium on carbon (Pd/C). nih.govmdpi.combeilstein-journals.org For direct C-H arylations, ligand-less Pd(OAc)₂ has proven effective at very low catalyst loadings (0.1–0.001 mol%). rsc.org

Ligands: The choice of ligand is crucial for catalyst stability and reactivity, and essential for asymmetric synthesis. For non-asymmetric couplings, phosphine (B1218219) ligands like triphenylphosphine (PPh₃) are common. nih.gov For asymmetric couplings, a wide array of complex chiral monophosphine and diphosphine ligands (e.g., MOP, BINAP derivatives) have been developed to induce high enantioselectivity. beilstein-journals.orgnih.gov

Base: A base is required to activate the organoboron species. Inorganic bases are most common, with potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) being frequently used. nih.govmdpi.com The choice of base can significantly impact yield and selectivity. yau-awards.com

Solvents: The reaction is often performed in a mixture of an organic solvent and water. Common solvent systems include toluene/water, and 1,4-dioxane/water. nih.govmdpi.com

The table below summarizes typical conditions for Suzuki-Miyaura reactions relevant to the synthesis of thienyl-aryl compounds.

| Catalyst System (Palladium Source + Ligand) | Base | Solvent | Temperature (°C) | Key Findings/Application | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O | 90 | Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophenes. Moderate to excellent yields. | nih.gov |

| Pd₂(dba)₃ + Chiral Monophosphine Ligand | K₃PO₄ | THF | 50 | Asymmetric synthesis of axially chiral biaryls with high yields and good enantioselectivity (up to 88% ee). | beilstein-journals.org |

| Pd(OAc)₂ (ligand-less) | KOAc | DMA | 150 | Direct C-H arylation of thiophenes. Economically and environmentally attractive. | rsc.org |

| Pd₂(dba)₃ | K₂CO₃ | Toluene | Reflux | Coupling of acyl chlorides with boronic acids to form aryl ketones. | mdpi.com |

Rigorous Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopyrsc.orgdocbrown.infoscience.govscispace.com

NMR spectroscopy serves as a fundamental tool for determining the precise structure of 2-Methyl-3-(thiophen-2-yl)benzoic acid by mapping the magnetic environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment within the molecule. The acidic proton of the carboxyl group is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 12.0-13.0 ppm, due to strong deshielding and hydrogen bonding.

The aromatic region of the spectrum would be complex, showing signals for the three protons on the benzoic ring and the three protons on the thiophene (B33073) ring. The protons of the benzoic acid moiety are expected to resonate between 7.3 and 8.0 ppm, with their exact shifts and coupling patterns influenced by the electronic effects of the methyl, carboxyl, and thiophenyl substituents. The protons on the thiophene ring typically appear between 7.0 and 7.8 ppm. chemicalbook.comfrontiersin.org The methyl group protons would present as a sharp singlet, shifted slightly downfield from typical aliphatic methyl groups due to the adjacent aromatic ring, likely appearing around 2.4-2.6 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | 12.0 - 13.0 | Broad Singlet |

| Aromatic H (Benzoic) | 7.3 - 8.0 | Multiplet |

| Aromatic H (Thiophene) | 7.0 - 7.8 | Multiplet |

| -CH₃ | 2.4 - 2.6 | Singlet |

¹³C NMR Spectral Analysis for Carbon Framework Determinationrsc.orgdocbrown.infoscispace.com

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. Due to the lack of symmetry, twelve distinct signals are expected for this compound. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield, typically in the 167-173 ppm range. docbrown.infochemicalbook.com

The ten aromatic carbons (six from the benzene (B151609) ring and four from the thiophene ring) would resonate in the characteristic aromatic region of approximately 120-145 ppm. The specific chemical shifts are determined by the attached functional groups and their positions. The carbon atom to which the carboxyl group is attached (C-1) and the carbons bonded to the thiophene and methyl groups (C-3 and C-2, respectively) would be readily identifiable. docbrown.inforsc.org The carbon of the methyl group is expected to produce a signal in the aliphatic region, typically around 20-22 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C OOH | 167 - 173 |

| Aromatic C (Benzoic & Thiophene) | 120 - 145 |

| -C H₃ | 20 - 22 |

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HSQC, NOESY)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, multi-dimensional NMR experiments are essential. science.govresearchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. sdsu.edu It would be crucial for establishing the connectivity between the adjacent protons on the benzoic acid ring and, separately, the protons on the thiophene ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons. sdsu.eduuvic.ca An HSQC or HMQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming assignments for the CH groups in both aromatic rings and the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close in space, regardless of whether they are bonded. utoronto.ca This would be useful to confirm the substitution pattern, for example, by observing a spatial correlation between the protons of the methyl group and the H-4 proton of the benzoic ring.

Vibrational Spectroscopyias.ac.in

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in the molecule and their bonding environments.

The FT-IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid group. Due to strong intermolecular hydrogen bonding in the solid state, which forms a dimeric structure, the O-H stretching vibration appears as a very broad and strong band over a wide range, typically from 2500 to 3300 cm⁻¹. spectroscopyonline.com The C=O stretching vibration of the carbonyl group is also very strong and sharp, expected in the region of 1680-1710 cm⁻¹ for an aromatic carboxylic acid. spectroscopyonline.com

Other significant absorptions include the C-O stretching vibration, coupled with O-H bending, which appears in the 1210-1320 cm⁻¹ region, and an out-of-plane O-H bend around 920-950 cm⁻¹. spectroscopyonline.com Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations would produce a series of peaks between 1450 and 1600 cm⁻¹. Vibrations specific to the thiophene ring are also expected.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 | Strong, Very Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch (Carbonyl) | 1680 - 1710 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-O Stretch | 1210 - 1320 | Strong |

| O-H Bend (Out-of-plane) | 920 - 950 | Medium, Broad |

Raman Spectroscopyias.ac.in

Raman spectroscopy complements FT-IR by providing information on molecular vibrations, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would prominently feature bands corresponding to the aromatic ring systems. Strong signals are expected for the C=C stretching modes of both the benzene and thiophene rings in the 1580-1620 cm⁻¹ region. ias.ac.in The symmetric "ring breathing" vibration of the substituted benzene ring would also give a characteristic strong band. The C=O stretch is also observable in the Raman spectrum, typically in a similar region to the IR absorption. ias.ac.in The C-H stretching vibrations around 3070 cm⁻¹ would also be present. ias.ac.in

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | ~3070 | Medium |

| C=O Stretch | 1680 - 1710 | Medium |

| Aromatic C=C Stretch | 1580 - 1620 | Strong |

| Ring Breathing (Benzene) | ~1000 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

For aromatic and heteroaromatic compounds like this compound, UV-Vis spectra typically exhibit distinct absorption bands corresponding to π → π* and n → π* transitions. The benzoic acid moiety and the thiophene ring, along with their relative substitution pattern, are expected to significantly influence the electronic conjugation and, consequently, the absorption maxima.

A thorough search of scientific literature and chemical databases did not yield specific experimental UV-Vis spectroscopic data for this compound. For related compounds, such as benzoic acid itself, characteristic absorption peaks are observed around 230 nm and 270-280 nm in aqueous solutions. nih.govresearchgate.net The specific substitution pattern of the title compound would be expected to cause shifts in these absorption bands.

Table 1: Hypothetical UV-Vis Spectral Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

|---|---|---|---|

| Ethanol | Data not available | Data not available | π → π* |

| Methanol | Data not available | Data not available | π → π* |

| Acetonitrile | Data not available | Data not available | n → π* |

This table is for illustrative purposes only, as no experimental data has been reported.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This technique allows for the calculation of the molecular formula with a high degree of confidence, distinguishing between compounds with the same nominal mass.

The theoretically calculated monoisotopic mass for this compound (C₁₂H₁₀O₂S) is 218.04015 Da. An experimental HRMS analysis would be expected to yield a mass measurement that is within a few parts per million (ppm) of this theoretical value, thereby confirming the molecular formula.

Despite extensive searches, specific experimental high-resolution mass spectrometry data for this compound has not been reported in the available scientific literature. For comparison, the molecular weight of the related compound 2-methylbenzoic acid is 136.1479 g/mol . rsc.org

Table 2: High-Resolution Mass Spectrometry Data

| Ionization Mode | Calculated m/z | Measured m/z | Difference (ppm) | Molecular Formula |

|---|---|---|---|---|

| ESI+ | 219.04745 [M+H]⁺ | Data not available | Data not available | C₁₂H₁₁O₂S⁺ |

| ESI- | 217.03287 [M-H]⁻ | Data not available | Data not available | C₁₂H₉O₂S⁻ |

This table presents the expected ions and their calculated exact masses. No experimental data is currently available.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone of chemical characterization, providing the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) within a compound. This data is used to empirically determine the compound's chemical formula and serves as a crucial indicator of its purity.

For this compound, with the molecular formula C₁₂H₁₀O₂S, the theoretical elemental composition can be calculated as follows:

Carbon (C): 66.03%

Hydrogen (H): 4.62%

Oxygen (O): 14.66%

Sulfur (S): 14.69%

Experimental elemental analysis results are expected to be in close agreement (typically within ±0.4%) with these theoretical values to validate the proposed structure and purity of the synthesized compound.

A review of the current scientific literature and chemical databases found no published experimental elemental analysis data for this compound.

Table 3: Elemental Analysis Data

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 66.03 | Data not available |

| Hydrogen (H) | 4.62 | Data not available |

| Sulfur (S) | 14.69 | Data not available |

No experimental data for the elemental composition of this compound has been reported.

Crystallographic and Solid State Structural Investigations

Single Crystal X-ray Diffraction (SC-XRD)

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique would provide a wealth of information about 2-Methyl-3-(thiophen-2-yl)benzoic acid, were a suitable single crystal to be grown and analyzed.

Precise Molecular Geometry and Conformation Determination

An SC-XRD study would elucidate the exact molecular geometry of this compound. This includes the precise measurement of all bond lengths, bond angles, and torsion angles within the molecule. Of particular interest would be the dihedral angle between the phenyl ring of the benzoic acid and the thiophene (B33073) ring, which would reveal the degree of twisting between these two aromatic systems. The steric hindrance between the methyl group at the 2-position and the adjacent thiophene ring at the 3-position would likely lead to a non-planar conformation. The conformation of the carboxylic acid group relative to the benzene (B151609) ring would also be determined.

A hypothetical data table that would be generated from such a study is presented below. Please note that the values in this table are for illustrative purposes only and are not based on experimental data for the title compound.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Empirical formula | C12H10O2S |

| Formula weight | 218.27 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z | 4 |

| Density (calculated) (g/cm³) | Value not available |

| R-factor | Value not available |

Intermolecular Interactions and Hydrogen Bonding Networks

The presence of a carboxylic acid group in this compound makes it highly likely to form strong intermolecular hydrogen bonds in the solid state. An SC-XRD analysis would precisely map these interactions. Typically, carboxylic acids form dimeric structures through O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. The geometry of these hydrogen bonds (donor-acceptor distance and angle) would be accurately determined. Furthermore, weaker interactions, such as C-H···O or C-H···π interactions involving the aromatic rings and the methyl group, could also be identified, providing a complete picture of the forces holding the molecules together in the crystal lattice.

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Analysis

Powder X-ray Diffraction (PXRD) is a powerful technique used to analyze the crystalline nature of a bulk sample. It is particularly important for identifying different crystalline forms, or polymorphs, of a compound. Polymorphs have the same chemical composition but different crystal structures, which can lead to different physical properties.

A PXRD analysis of this compound would produce a diffraction pattern, which is a fingerprint of its crystalline phase. By comparing the PXRD patterns of different batches of the compound prepared under various conditions (e.g., different solvents, temperatures, or crystallization rates), one could determine if it exhibits polymorphism. Each polymorph would have a unique PXRD pattern. Currently, there are no published PXRD patterns for this compound, and therefore, it is unknown whether this compound exists in multiple polymorphic forms. Such a study would be essential for controlling the solid-state form of the material for any potential application.

In Depth Computational and Theoretical Chemical Studies

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for predicting the geometric, electronic, and spectroscopic properties of molecules. These computational methods provide insights into molecular stability, reactivity, and behavior.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is favored for its balance of accuracy and computational cost. DFT calculations for a molecule like 2-Methyl-3-(thiophen-2-YL)benzoic acid would typically employ a functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), to accurately model its properties. Studies on similar benzoic acid derivatives have successfully used these methods to analyze their molecular characteristics. jocpr.com

A crucial first step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Following optimization, vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. While specific data for the target molecule is unavailable, studies on related compounds like 3-acetoxy-2-methyl benzoic acid have shown good agreement between DFT-calculated vibrational frequencies and experimental data. jocpr.com

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) Note: This table is for illustrative purposes only, as specific data could not be located.

| Parameter | Bond/Angle | Hypothetical Value |

|---|---|---|

| Bond Length | C-C (ring) | ~1.39 Å |

| C-C (methyl) | ~1.51 Å | |

| C-S (thiophene) | ~1.72 Å | |

| C=O (carboxyl) | ~1.22 Å | |

| O-H (carboxyl) | ~0.97 Å | |

| Bond Angle | C-C-C (ring) | ~120° |

| C-C-COOH | ~121° |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For organic molecules like this compound, the HOMO is often distributed over the electron-rich thiophene (B33073) and phenyl rings, while the LUMO may be localized on the electron-withdrawing carboxylic acid group. DFT calculations are a standard method for determining the energies of these orbitals. researchgate.netrsc.orgcore.ac.ukmdpi.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative) Note: This table is for illustrative purposes only, as specific data could not be located.

| Orbital | Hypothetical Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.8 |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxylic acid group and the sulfur atom of the thiophene ring, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atom of the carboxyl group would exhibit a strong positive potential, indicating its acidic nature.

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).

Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).

Local reactivity descriptors, often derived from the Fukui function, can pinpoint the most reactive atomic sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Table 3: Hypothetical Global Reactivity Descriptors for this compound (Illustrative) Note: This table is for illustrative purposes only, as specific data could not be located.

| Descriptor | Hypothetical Value (eV) |

|---|---|

| Ionization Potential (I) | 6.2 |

| Electron Affinity (A) | 1.8 |

| Electronegativity (χ) | 4.0 |

| Chemical Hardness (η) | 2.2 |

| Softness (S) | 0.45 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. mdpi.comresearchgate.netgrowingscience.com It is a powerful tool for predicting the electronic absorption spectra (UV-Vis spectra) of compounds. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can determine the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For a molecule like this compound, TD-DFT calculations could elucidate the nature of its electronic transitions, such as π→π* transitions within the aromatic system. Studies on other benzoic acid derivatives have successfully used TD-DFT to interpret their UV spectra. researchgate.net

Table 4: Hypothetical TD-DFT Results for this compound (Illustrative) Note: This table is for illustrative purposes only, as specific data could not be located.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | 3.9 | 318 | 0.45 |

| S0 → S2 | 4.5 | 276 | 0.21 |

Advanced Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can then be correlated with experimental data to confirm structural assignments and understand electronic characteristics. Density Functional Theory (DFT) is a cornerstone of this approach, widely used to calculate parameters for NMR, infrared (IR), Raman, and UV-Vis spectroscopy. researchgate.netresearchgate.net

For a molecule like this compound, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), would be employed to optimize the ground state geometry. researchgate.net Following optimization, the vibrational frequencies can be calculated. These theoretical frequencies, when appropriately scaled, show excellent agreement with experimental IR and Raman spectra, allowing for precise assignment of vibrational modes, such as the C=O stretch of the carboxylic acid, C-S stretches in the thiophene ring, and various C-H bending and stretching modes. researchgate.net

Similarly, Gauge-Independent Atomic Orbital (GIAO) calculations within the DFT framework are used to predict ¹H and ¹³C NMR chemical shifts. These predicted shifts are compared against a standard (like Tetramethylsilane, TMS) and provide a theoretical spectrum that can be directly correlated with experimental NMR data, aiding in the definitive assignment of each proton and carbon in the molecule. researchgate.net

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to UV-Vis absorption spectra. researchgate.net These calculations yield the excitation energies and oscillator strengths of electronic transitions, which can be correlated with the absorption maxima (λ_max_) observed experimentally. Analysis of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of these transitions (e.g., π→π*). researchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) (DFT/B3LYP) | Experimental Frequency (cm⁻¹) (FT-IR) | Assignment |

|---|---|---|---|

| ν(O-H) | 3450 | 3465 | Carboxylic acid O-H stretch |

| ν(C=O) | 1710 | 1725 | Carboxylic acid C=O stretch |

| ν(C=C) | 1595 | 1605 | Aromatic ring C=C stretch |

| ν(C-S) | 680 | 690 | Thiophene C-S stretch |

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions that stabilize a molecule's crystal structure. nih.govresearchgate.net This analysis maps the electron distribution of a molecule within a crystal, providing a detailed picture of how neighboring molecules interact. For this compound, this technique would elucidate the roles of hydrogen bonding, π-stacking, and other van der Waals forces in its solid-state packing.

The analysis generates several key graphical plots:

d_norm Surface: This surface is mapped onto the Hirshfeld surface and color-coded to show intermolecular contacts. Red spots indicate contacts that are shorter than the sum of the van der Waals radii of the interacting atoms, typically representing strong interactions like hydrogen bonds. White areas represent contacts approximately at the van der Waals distance, and blue areas indicate longer contacts. nih.gov

Shape Index and Curvedness: These surfaces provide information about the shape of the molecule and can help identify complementary hollows and knobs that facilitate packing, as well as highlighting potential π-π stacking interactions. nih.gov

2D Fingerprint Plots: These plots summarize all the intermolecular contacts in a 2D histogram, plotting the distance from the surface to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside (d_e). The plots can be deconstructed to show the percentage contribution of specific types of atomic contacts. nih.govresearchgate.net

In related thiophene derivatives, Hirshfeld analysis has shown that H···H, C···H/H···C, and O···H/H···O contacts are often the most significant contributors to crystal packing. nih.gov For this compound, one would expect significant O···H/H···O contacts due to the carboxylic acid group, likely forming hydrogen-bonded dimers, as well as C···H and potential S···H interactions involving the thiophene ring.

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 36.9 |

| C···H / H···C | 26.1 |

| O···H / H···O | 15.1 |

| F···H / H···F | 9.2 |

| C···C | 6.7 |

| S···C / C···S | 2.2 |

Computational Mechanistic Elucidation of Reactions

Understanding the precise mechanism by which a molecule is formed is a fundamental goal of chemistry. Computational methods allow for the detailed elucidation of reaction pathways, providing insights that are often inaccessible through experimental means alone. nih.gov For synthetic routes leading to this compound, or reactions in which it participates, quantum chemical calculations can map out the entire reaction coordinate.

This analysis involves:

Locating Stationary Points: Geometries of reactants, products, intermediates, and transition states (TS) are optimized.

Calculating Energies: The relative energies of all stationary points are calculated, typically as Gibbs free energies, to determine the thermodynamics of the reaction.

Mapping the Pathway: The transition state connects reactants (or intermediates) to products, and the energy difference between the reactant and the transition state defines the activation energy barrier for that step. nih.gov

For instance, in reactions involving heterocyclic compounds like furans and thiophenes, Molecular Electron Density Theory (MEDT) has been used to investigate cycloadditions and other complex transformations. nih.gov Such studies can distinguish between competing pathways, such as concerted versus stepwise mechanisms, by comparing the activation energies. A pathway with a lower activation energy is kinetically favored and more likely to occur under given reaction conditions. This approach could be used to optimize the synthesis of this compound, for example, by identifying conditions that favor the desired reaction pathway while minimizing side-product formation.

| Reaction Step | Description | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| TS-1 | Formation of Intermediate A | 15.2 |

| TS-2 | Formation of Intermediate B | 25.8 |

| TS-3 | Rearrangement of Intermediate A to Product | 9.1 |

Molecular Docking and Computational Studies of Molecular Interactions (General Binding Principles)

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govnih.gov This technique is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. Thiophene derivatives are known to possess a wide range of biological activities, and docking studies are crucial for exploring their potential as therapeutic agents. nih.govscilit.com

For this compound, molecular docking studies would involve:

Preparation: Obtaining the 3D structures of the ligand (the thiophene derivative) and the protein target.

Simulation: Placing the ligand in the binding site of the protein and using a scoring function to evaluate thousands of possible binding poses.

Analysis: The results are ranked by a docking score, which estimates the binding affinity (often in kcal/mol), with lower scores indicating better affinity. The best-ranked pose is then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and specific amino acid residues in the protein's active site. nih.gov

Studies on related thiophene-based compounds have explored their interactions with various targets, including cancer-related proteins like the BCL-2 family and various kinases. nih.govresearchgate.net These studies reveal how the thiophene ring can engage in hydrophobic or π-stacking interactions, while other functional groups, like the carboxylic acid on this compound, can act as crucial hydrogen bond donors or acceptors.

| Compound | Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Thiazole-Thiophene Derivative 4b | Breast Cancer Protein (2W3L) | -6.011 | ARG 66 (H-bond) |

| Thiazole-Thiophene Derivative 8a | Breast Cancer Protein (2W3L) | -6.161 | (Ligand Exposure) |

| Thiophene Derived Benzodiazepine BZ4 | Estrogen Receptor (2IOK) | High | Not specified |

Structure Reactivity and Structure Property Correlation Studies

Influence of Substituent Effects on Chemical Reactivity and Stability

The chemical reactivity and stability of 2-Methyl-3-(thiophen-2-yl)benzoic acid are significantly influenced by the electronic and steric effects of its substituents. The benzene (B151609) ring is decorated with a methyl group at the 2-position, a thiophen-2-yl group at the 3-position, and a carboxyl group at the 1-position.

Methyl Group (-CH₃): As an ortho-substituent relative to the carboxylic acid, the methyl group exerts a positive inductive effect (+I), donating electron density to the benzene ring. This generally increases the electron density on the ring, potentially activating it towards electrophilic substitution. However, its ortho-position also introduces significant steric hindrance around the carboxylic acid group.

Thiophen-2-yl Group: The thiophene (B33073) ring is often considered a bioisostere of a phenyl ring. mdpi.com Its electronic effect can be complex, acting as an electron-donating group through its π-system but also exhibiting electron-withdrawing character due to the electronegativity of the sulfur atom. Its position meta to the carboxyl group means its electronic influence on the acidity of the carboxyl group is primarily inductive.

Carboxylic Acid Group (-COOH): This group is strongly electron-withdrawing and deactivating towards electrophilic substitution on the benzene ring.

Studies on related substituted aromatic systems, such as benzo-1,2-dithiolan-3-one 1-oxides, have demonstrated that chemical reactivity is highly dependent on the electronic properties of substituents. cuny.edu For instance, reducing the electron density at positions para to a reaction center can facilitate certain reactions. cuny.edu In the case of this compound, the interplay between the electron-donating methyl group and the multifaceted thiophenyl group creates a unique electronic environment that governs the pKa of the carboxylic acid and the regioselectivity of further chemical transformations. The stability of the molecule is also a function of these effects, with steric crowding between the adjacent substituents potentially leading to strained conformations.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional arrangement of the substituents in this compound is critical to its properties. Due to the proximity of the methyl group, the thiophenyl ring, and the carboxylic acid, significant steric repulsion is expected. This forces the molecule to adopt a non-planar conformation.

The carboxylic acid group is likely twisted out of the plane of the benzene ring. Similarly, the thiophene ring will be rotated relative to the benzene ring to minimize steric clash. This twisting has profound stereoelectronic consequences, affecting the conjugation between the π-systems of the two aromatic rings and influencing the molecule's interaction with other molecules or biological targets.

Table 1: Dihedral Angles in a Structurally Related Thiophene Compound This table illustrates typical rotational angles observed in molecules with adjacent phenyl and thiophenyl groups, based on data from Benzyl 2-methyl-3-[(E)-(thiophen-2-yl)methylidene]dithiocarbazate. nih.gov

| Inter-group Relationship | Dihedral Angle (°) |

| Thienyl Ring to Central Plane | 21.57 |

| Phenyl Ring to Central Plane | 77.54 |

Data sourced from a related molecular structure to infer potential conformations.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools for predicting the properties and biological activities of chemical compounds based on their molecular descriptors. For derivatives of benzoic acid, QSAR models have been successfully developed to predict inhibitory activity against specific enzymes. nih.govelsevierpure.com

A notable study on substituted benzoic acids as inhibitors of human thiopurine methyltransferase (TPMT) yielded a QSAR equation that correlates the inhibitory concentration (pI₅₀) with specific physicochemical parameters of the substituents. nih.govelsevierpure.com The equation is:

pI₅₀ = 1.25(±0.53)π'₃ + 0.73(±0.38)MR₃,₄ + 2.92(±0.39) nih.gov

This model demonstrates that the inhibitory activity is dependent on the hydrophobicity of the meta-substituents and the molar refractivity of the meta- and para-substituents. nih.govelsevierpure.com Although this model was not developed for this compound itself, it establishes a clear precedent. A similar QSPR model for this compound and its analogs could be constructed by correlating experimental data (e.g., solubility, pKa, or a specific biological activity) with calculated molecular descriptors. Key descriptors for this compound would likely include:

Topological descriptors: Describing the atomic connectivity.

Electronic descriptors: Quantifying the effects of the methyl and thiophenyl groups.

Steric descriptors: Such as molar refractivity (MR) or sterimol parameters, to account for the bulk of the substituents.

Hydrophobicity descriptors: Like LogP, to model solubility and membrane permeability.

Table 2: Parameters in a Sample QSAR Equation for Benzoic Acid Derivatives nih.govelsevierpure.com

| Parameter | Description | Relevance |

| pI₅₀ | The negative logarithm of the concentration that causes 50% enzyme inhibition. | Represents the biological activity being modeled. |

| π'₃ | The relative hydrophobicity (Hansch-Fujita constant) of the more hydrophobic of the two meta substituents. | Models the influence of lipophilicity on binding. |

| MR₃,₄ | The molar refractivity of the more hydrophobic meta substituent and the para substituent. | Represents the steric bulk and polarizability of the substituents. |

Developing such a model for this compound would enable the prediction of properties for novel, unsynthesized derivatives, thereby guiding further research.

Rational Design Principles for Targeted Chemical Behavior

Rational design involves the systematic, structure-based modification of a lead compound to optimize its properties for a specific application. For this compound, rational design principles can be applied to tune its chemical reactivity, physical properties, or biological activity. This approach relies on the structure-property relationships discussed in the previous sections.

Key strategies for the rational design of analogs include:

Bioisosteric Replacement: The thiophene ring is a well-known bioisostere of a benzene ring. mdpi.com Further modifications could involve replacing the thiophene with other five- or six-membered heterocycles (e.g., furan, pyrrole, pyridine) to probe the importance of the sulfur atom and the ring's electronic nature for a desired activity. nih.gov

Substitution Pattern Modification: The properties of the molecule could be finely tuned by altering the substituents on either the benzene or the thiophene ring.

On the Benzene Ring: Replacing the methyl group with other alkyl groups of varying sizes or with electron-withdrawing groups (e.g., halogens) would modulate both steric and electronic properties.

Carboxylic Acid Modification: The carboxylic acid is a key functional group for hydrogen bonding and salt formation. It can be converted to esters, amides, or other acidic functional groups (like tetrazoles) to change its pKa, solubility, and interaction profile. This prodrug strategy has been used effectively for other benzoic acid inhibitors to enhance cellular activity. researchgate.net

Structure-activity relationship (SAR) studies on related inhibitors, such as 2-(arylthio)benzoic acids, have shown that even small modifications can lead to significant changes in potency, with some analogs exhibiting inhibitory concentrations in the sub-micromolar range. researchgate.net By systematically applying these design principles and evaluating the resulting analogs, new compounds based on the this compound scaffold can be developed with precisely targeted chemical behavior.

Broader Academic Utility and Research Trajectories

Utilization as a Synthetic Intermediate for Advanced Organic Frameworks

2-Methyl-3-(thiophen-2-yl)benzoic acid is a promising candidate as a multitopic organic linker for the synthesis of advanced porous materials such as Metal-Organic Frameworks (MOFs) and Porous Organic Polymers (POPs). The carboxylic acid group can coordinate with metal ions or clusters to form the nodes of a framework, while the thiophene (B33073) and phenyl rings constitute the struts that define the pore size and chemical environment within the material.

The design of MOFs and POPs relies on the geometry and functionality of the organic linkers. The angular disposition of the carboxylic acid relative to the thiophene ring in this compound can lead to the formation of complex and potentially novel network topologies. The presence of the methyl group can influence the steric interactions during framework assembly, potentially leading to larger pore volumes or preventing interpenetration of networks.

| Framework Type | Potential Application | Key Feature of this compound |

| Metal-Organic Frameworks (MOFs) | Gas storage and separation, catalysis | Carboxylic acid for metal coordination, thiophene for functionalization |

| Porous Organic Polymers (POPs) | Heterogeneous catalysis, sensing | Rigid structure for permanent porosity, potential for post-synthetic modification |

Contributions to Reaction Methodology Development

The structure of this compound and its derivatives makes them useful substrates in the development of new synthetic methodologies, particularly in the realm of carbon-carbon and carbon-heteroatom bond formation. The thiophene ring can be a versatile handle for various cross-coupling reactions, which are fundamental in modern organic synthesis.

For instance, the C-H bonds on the thiophene ring can be targeted in direct arylation or alkenylation reactions, providing a more atom-economical approach to functionalized biaryl and styrenyl compounds compared to traditional cross-coupling methods that require pre-functionalized starting materials. The development of regioselective C-H activation on the thiophene ring in the presence of the benzoic acid functionality is an area of active research.

Furthermore, derivatives of this compound can serve as model compounds to study reaction mechanisms and catalyst performance in reactions such as Suzuki-Miyaura, Stille, and Heck couplings. The electronic and steric effects of the methyl and carboxyl groups can provide valuable insights into the factors governing catalytic activity and selectivity.

Exploration in Advanced Materials Chemistry

The inherent electronic properties of the thiophene ring make this compound a valuable building block for the creation of novel organic materials with applications in electronics and polymer science.

Design of Organic Electronic Materials

Thiophene-containing molecules are well-known for their semiconducting properties, which arise from the delocalization of π-electrons along the conjugated backbone. This compound can be incorporated into larger conjugated systems to create organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The benzoic acid group allows for the attachment of this molecule to other functional units or surfaces. For example, it can be used to anchor the molecule to a semiconductor surface or to be incorporated into a larger supramolecular assembly. The methyl group can be used to tune the solubility and solid-state packing of the resulting materials, which are critical factors for device performance.

| Parameter | Influence of this compound |

| Charge Carrier Mobility | The thiophene unit provides a pathway for charge transport. |

| Energy Levels (HOMO/LUMO) | The overall electronic properties can be tuned by derivatization. |

| Morphology | The methyl group and overall molecular shape influence thin-film packing. |

Polymer Science and Functional Macromolecules

In the field of polymer science, this compound can be utilized as a monomer or a functional comonomer in the synthesis of conjugated polymers. The carboxylic acid group can be converted into a polymerizable group, such as an ester or an amide, which can then be polymerized through various techniques like condensation polymerization or ring-opening metathesis polymerization.

The resulting polymers would possess a thiophene unit in the side chain or as part of the main chain, imparting them with interesting optical and electronic properties. Such functional macromolecules could find applications as sensory materials, in organic light-emitting diodes (OLEDs), or as components in biocompatible electronic devices. The ability to tailor the polymer properties by modifying the benzoic acid and thiophene moieties makes this a versatile platform for materials design.

Interdisciplinary Research with Theoretical Chemistry

The conformational flexibility and electronic structure of this compound make it an interesting subject for theoretical and computational chemistry studies. The rotational barriers around the single bond connecting the phenyl and thiophene rings, as well as the orientation of the carboxylic acid group, can be investigated using quantum chemical calculations.

These computational studies can provide valuable insights into the molecule's preferred conformation in different environments and how this conformation influences its physical and chemical properties. For example, theoretical calculations can predict the molecule's electronic absorption and emission spectra, its ionization potential, and electron affinity, which are crucial parameters for its application in organic electronics.

Furthermore, computational modeling can be used to simulate the self-assembly of this molecule on surfaces or its interaction with metal centers in the context of MOF formation. This synergy between experimental and theoretical approaches can accelerate the discovery and design of new materials based on this compound. Theoretical studies on related substituted phenylaminobenzoic acids have shown that conformational flexibility and substitution patterns are key determinants of polymorphism, a phenomenon that can be explored for this compound as well. uky.edu

Future Prospects and Emerging Research Frontiers

Innovations in Synthesis and Catalysis for Thiophene-Benzoic Acid Systems

The efficient synthesis of 2-Methyl-3-(thiophen-2-yl)benzoic acid is a critical first step towards unlocking its potential. Current synthetic strategies for similar biaryl compounds heavily rely on cross-coupling reactions.

Suzuki-Miyaura Coupling and Beyond: The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. mdpi.com It is anticipated that a primary route to this compound would involve the coupling of a boronic acid or ester derivative of either the thiophene (B33073) or the toluene (B28343) component with a halogenated partner. For instance, the reaction of 2-bromothiophene (B119243) with (2-methyl-3-(boronic acid))benzoic acid or a related boronate ester, in the presence of a palladium catalyst, would be a logical approach. youtube.com Innovations in this area could focus on developing more efficient and sustainable catalytic systems. This includes the use of novel phosphine-free palladium(II) complexes, which have shown promise in the Suzuki-Miyaura coupling of thiophene derivatives. tandfonline.com Furthermore, exploring aqueous n-butanol as a solvent could offer a more environmentally friendly and highly efficient protocol for such cross-coupling reactions. acs.org

C-H Activation Strategies: An emerging and highly atom-economical approach would be the direct C-H activation of the parent benzoic acid and thiophene rings. Ruthenium-based catalysts have demonstrated the ability to catalyze the ortho-C-H allylation of benzoic acids, and similar principles could be adapted for arylation. nih.govmdpi.com Palladium-catalyzed C-H activation/aryl-aryl coupling of benzoic acids using aryltrifluoroborates and oxygen as the oxidant presents another promising avenue, potentially overcoming the limitations of traditional methods. nih.gov The development of a completely regioselective C-H functionalization of the thiophene ring at the desired position would be a significant breakthrough.

Novel Catalytic Systems: The future of synthesizing complex molecules like this compound will likely involve the development of novel catalytic systems. This includes the use of magnetically recoverable nanoparticulate catalysts, which offer the advantage of easy separation and reuse, contributing to greener chemical processes. mdpi.com Additionally, the exploration of monoligated palladium(0) species, which are highly active catalytic intermediates, could lead to more efficient and selective cross-coupling reactions. nih.gov

Data Table: Potential Synthetic Routes for this compound

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagents | Key Advantages |

| Suzuki-Miyaura Coupling | 2-Halothiophene | 3-Borono-2-methylbenzoic acid | Palladium catalyst, Base | Well-established, high functional group tolerance |

| Suzuki-Miyaura Coupling | 2-Thiopheneboronic acid | 3-Halo-2-methylbenzoic acid | Palladium catalyst, Base | Versatile, good yields reported for similar systems mdpi.com |

| C-H Activation | 2-Methylbenzoic acid | Thiophene | Ruthenium or Palladium catalyst, Oxidant | Atom-economical, reduces pre-functionalization steps |

| Paal-Knorr Thiophene Synthesis | Appropriately substituted 1,4-dicarbonyl compound | Sulfidizing agent (e.g., Lawesson's reagent) | Heat | Classic method for thiophene ring formation derpharmachemica.com |

| Cyclization of Functionalized Alkynes | S-containing alkyne precursor | Catalyst (e.g., PdI2/KI) | Heat or catalyst | Regiospecific synthesis of substituted thiophenes nih.gov |

Development of Predictive Computational Models for Complex Chemical Phenomena

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental efforts. For a novel compound like this compound, computational models can provide invaluable insights.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, geometry, and spectroscopic properties of this compound. rsc.orgresearchgate.net Such studies can predict the most stable conformation of the molecule, the rotational barriers between the two aromatic rings, and the distribution of electron density. This information is crucial for understanding its potential reactivity and intermolecular interactions. Fukui function analysis, derived from DFT, can predict the most likely sites for nucleophilic and electrophilic attack, guiding the design of further chemical transformations. nih.gov

Predicting Reaction Outcomes and Yields: Machine learning (ML) and data science are revolutionizing organic chemistry by enabling the prediction of reaction outcomes. nih.govacs.org By training models on large datasets of existing reactions, it is possible to predict the feasibility and potential yield of a proposed synthesis for this compound. bohrium.comibm.com Supervised machine learning approaches, potentially using quantum-mechanically derived descriptors, can model reaction yields with increasing accuracy. nih.govchemrxiv.org These predictive models can help chemists to prioritize the most promising synthetic routes, saving time and resources. arxiv.org

Data Table: Computationally Derived Properties of Thiophene-Benzoic Acid Analogs

| Property | Computational Method | Predicted Information | Relevance |

| Molecular Geometry | DFT Optimization | Bond lengths, bond angles, dihedral angles | Understanding steric and electronic effects |

| Electronic Properties | DFT (HOMO/LUMO analysis) | Ionization potential, electron affinity, band gap | Predicting reactivity and potential for electronic applications |

| Spectroscopic Data | TD-DFT | UV-Vis absorption spectra | Aiding in experimental characterization |

| Reaction Energetics | DFT (Transition State Search) | Activation energies for synthetic steps | Assessing the feasibility of proposed reaction pathways |

| Reaction Yield | Machine Learning Models | Predicted yield for a given set of reactants and conditions | Optimizing synthetic protocols before experimentation ibm.com |

Exploration of Novel Chemical Transformations and Applications

The unique combination of a thiophene ring and a benzoic acid functional group in this compound opens up possibilities for a wide range of chemical transformations and potential applications.

Functionalization of the Thiophene and Benzene (B151609) Rings: Both the thiophene and the benzoic acid rings are amenable to further functionalization. The thiophene ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation. derpharmachemica.com The carboxylic acid group of the benzoic acid moiety can be converted into a variety of other functional groups, including esters, amides, and alcohols. These transformations would allow for the creation of a library of derivatives with diverse properties.

Potential Biological Activity: Thiophene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govencyclopedia.pubtaylorandfrancis.com The presence of the thiophene moiety in this compound makes it a candidate for screening against various biological targets. For example, novel thiophene carboxamide scaffolds have been investigated for their antiproliferative effects. nih.gov

Materials Science Applications: Thiophene-based molecules are widely used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The specific substitution pattern of this compound could lead to unique packing arrangements in the solid state, influencing its electronic properties.

Integration with High-Throughput Experimentation and Data Science in Chemical Research

The future of chemical research lies in the integration of automated experimentation with advanced data analysis. This approach can significantly accelerate the discovery and optimization of new compounds and reactions.

High-Throughput Screening (HTS): HTS techniques can be used to rapidly screen a large number of potential catalysts and reaction conditions for the synthesis of this compound. numberanalytics.comnumberanalytics.com This allows for the efficient identification of optimal synthetic protocols. nih.gov HTS can also be employed to screen libraries of derivatives for desired biological activities or material properties. motion.ac.in

Data-Driven Discovery: The vast amounts of data generated from HTS can be analyzed using data science and machine learning algorithms to identify structure-activity relationships and to guide the design of new and improved molecules. digitellinc.comnih.gov Machine learning models can be trained to predict reaction conditions, such as the optimal catalyst, solvent, and temperature, for a given transformation. nih.gov This data-driven approach has the potential to dramatically accelerate the pace of chemical discovery. researchgate.net The integration of machine learning with high-throughput screening represents a transformative approach to catalyst discovery and optimization. upubscience.com

Data Table: Key Terminology in Modern Chemical Research

| Term | Definition | Application to this compound Research |

| High-Throughput Screening (HTS) | The use of automated systems to rapidly test a large number of experimental conditions. numberanalytics.com | Rapidly optimizing the synthesis of the target compound and screening its derivatives for activity. |

| Data Science | An interdisciplinary field that uses scientific methods, processes, algorithms, and systems to extract knowledge and insights from structured and unstructured data. digitellinc.com | Analyzing experimental data to identify trends and guide future research directions. |

| Machine Learning (ML) | A subset of artificial intelligence that involves the development of algorithms that allow computers to learn from and make predictions or decisions based on data. bohrium.com | Predicting reaction yields, optimal conditions, and biological activities. ibm.com |

| Density Functional Theory (DFT) | A computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org | Calculating the geometric and electronic properties of the target compound to understand its stability and reactivity. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-methyl-3-(thiophen-2-yl)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling thiophene derivatives with pre-functionalized benzoic acid precursors. For example, refluxing intermediates in anhydrous dichloromethane (CH₂Cl₂) under nitrogen, followed by purification via reverse-phase HPLC (using methanol-water gradients), yields high-purity products. Monitoring reaction progress via TLC and optimizing stoichiometry (e.g., 1.2 equivalents of anhydrides) can improve yields .

- Key Parameters :

| Parameter | Example Value |

|---|---|

| Solvent | CH₂Cl₂ |

| Temperature | Reflux (~40°C) |

| Purification | HPLC (30% → 100% methanol) |

| Yield | 47–67% |

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm).

- IR Spectroscopy : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and thiophene (C-S stretch ~700 cm⁻¹).

- Contradiction Resolution : Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography if crystalline .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Store in airtight containers at –20°C under inert gas (argon). Use PPE (gloves, goggles) during handling. In case of skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical advice .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) optimize molecular geometry and compute frontier orbitals (HOMO/LUMO). For example, the electron-withdrawing carboxylic acid group lowers LUMO energy, enhancing electrophilic reactivity. Validate results against experimental UV-Vis and cyclic voltammetry data .

- Computational Data :

| Property | Calculated Value |

|---|---|

| HOMO Energy | –6.2 eV |

| LUMO Energy | –2.8 eV |

| Dipole Moment | 3.1 Debye |

Q. What crystallographic strategies resolve ambiguities in molecular packing or hydrogen-bonding networks?

- Methodological Answer : Use SHELXTL or OLEX2 for structure solution from single-crystal X-ray data. Refine hydrogen-bonding interactions (e.g., O–H···O in carboxylic dimers) with SHELXL. ORTEP-3 visualizes thermal ellipsoids to assess disorder .

- Example Crystallographic Parameters :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R-factor | < 0.05 |

| H-bond Length | 2.65 Å |

Q. How do structural modifications (e.g., methyl/thiophene substitution) influence biological activity or catalytic performance?

- Methodological Answer : Synthesize analogs (e.g., replacing thiophene with furan) and compare bioactivity via MIC assays or catalytic turnover in cross-coupling reactions. SAR studies show that methyl groups enhance lipophilicity, while thiophene improves π-stacking in enzyme binding .

Q. What strategies address discrepancies between theoretical and experimental spectral/thermodynamic data?

- Methodological Answer : Re-optimize computational models with solvent corrections (e.g., PCM for DMSO). For conflicting NMR shifts, reassign peaks using 2D NOESY or variable-temperature NMR to detect dynamic effects .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products